molecular formula C16H19N3O2S B2697644 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide CAS No. 2034223-65-7

4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

Cat. No.: B2697644
CAS No.: 2034223-65-7
M. Wt: 317.41
InChI Key: AMHQUUATIFEOKR-JOCQHMNTSA-N
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Description

4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a cyclohexyl group, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is often introduced through a cycloaddition reaction or by modifying an existing cyclohexane derivative.

    Attachment of the Pyrazine Moiety: The pyrazine group can be attached via nucleophilic substitution reactions, often using pyrazine derivatives and appropriate leaving groups.

    Thiophene Ring Formation: The thiophene ring is usually synthesized through a series of cyclization reactions involving sulfur-containing precursors.

    Final Coupling Reaction: The final step involves coupling the thiophene ring with the cyclohexyl-pyrazine intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyrazine moiety, potentially converting it to a dihydropyrazine derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the thiophene and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated thiophene or pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of thiophene and pyrazine-containing molecules with biological macromolecules. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. The presence of the thiophene and pyrazine rings suggests it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene and pyrazine rings can participate in electron transfer processes, influencing the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of pyrazine.

    4-methyl-N-((1r,4r)-4-(quinolin-2-yloxy)cyclohexyl)thiophene-2-carboxamide: Contains a quinoline ring, offering different electronic properties.

    4-methyl-N-((1r,4r)-4-(benzofuran-2-yloxy)cyclohexyl)thiophene-2-carboxamide: Features a benzofuran ring, which can affect its

Properties

IUPAC Name

4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(20)19-12-2-4-13(5-3-12)21-15-9-17-6-7-18-15/h6-10,12-13H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHQUUATIFEOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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